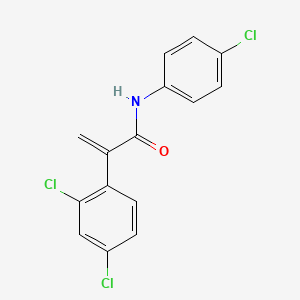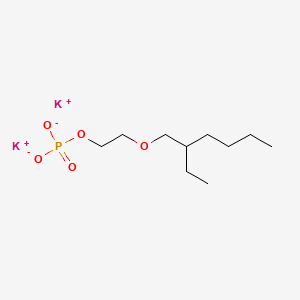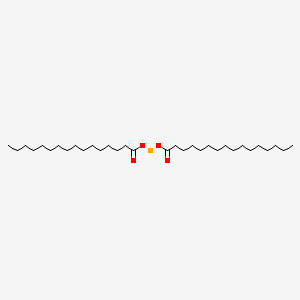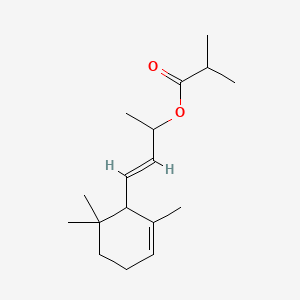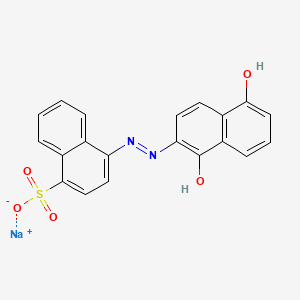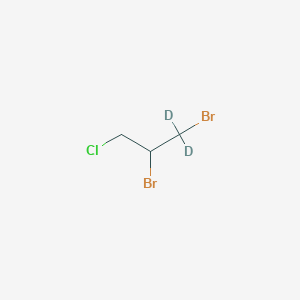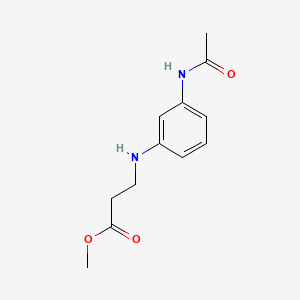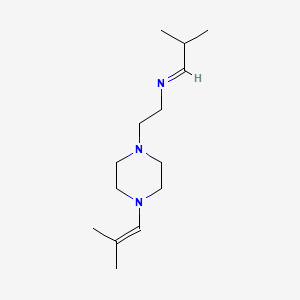
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The pyrano ring can be introduced through further cyclization reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one include other pyrazole derivatives with fused rings or phenyl substituents. Examples might include:
- 2-Phenylpyrazole
- 4-Phenyl-6,7-dihydropyrano(4,3-c)pyrazole
- 2-Phenyl-4-(2-phenylvinyl)pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the fused pyrano ring and the phenylvinyl substituent. These features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89035-42-7 |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-phenyl-4-[(E)-2-phenylethenyl]-6,7-dihydropyrano[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-19-17(21-22(20)16-9-5-2-6-10-16)13-14-24-18(19)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2/b12-11+ |
InChI-Schlüssel |
FCQJNHASUUTYLF-VAWYXSNFSA-N |
Isomerische SMILES |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





